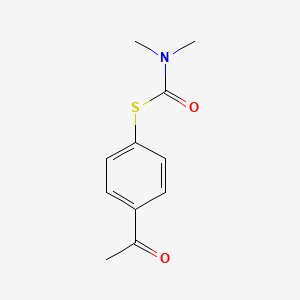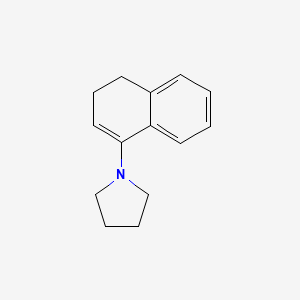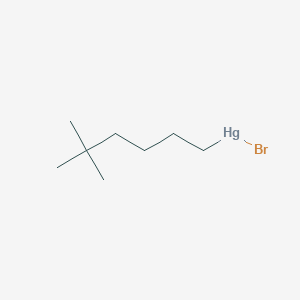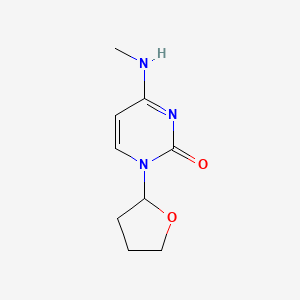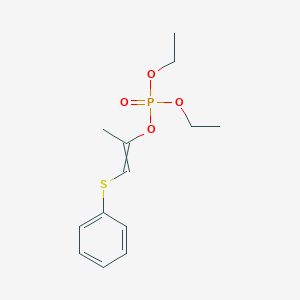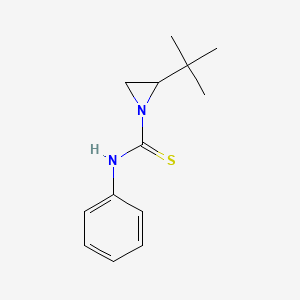
2-tert-butyl-N-phenylaziridine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-phenylaziridine-1-carbothioamide is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbothioamide functional group attached to the aziridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-phenylaziridine-1-carbothioamide typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butyl-N-phenylaziridine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
2-tert-butyl-N-phenylaziridine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-N-phenylaziridine-1-carbothioamide involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of covalent bonds. This reactivity is exploited in synthetic chemistry and biological studies to modify molecules and study reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-tert-Butyl 3-phenylaziridine-2-carboxylate
- tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
2-tert-butyl-N-phenylaziridine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct reactivity compared to other aziridine derivatives. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
Propriétés
Numéro CAS |
13639-45-7 |
|---|---|
Formule moléculaire |
C13H18N2S |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
2-tert-butyl-N-phenylaziridine-1-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c1-13(2,3)11-9-15(11)12(16)14-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16) |
Clé InChI |
DQCYXBMCYOUSSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CN1C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


